molecular formula C14H14ClN B2586157 (3-Chlorophenyl)(4-methylphenyl)methanamine CAS No. 701212-45-5

(3-Chlorophenyl)(4-methylphenyl)methanamine

Cat. No.: B2586157
CAS No.: 701212-45-5
M. Wt: 231.72
InChI Key: SHKAUKMYGXMNSX-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN. It is a derivative of methanamine, where the hydrogen atoms are substituted with a 3-chlorophenyl and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(3-Chlorophenyl)(4-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)(4-methylphenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine and a methyl group can affect its interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

(3-Chlorophenyl)(4-methylphenyl)methanamine, with the molecular formula C14H14ClN, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

The synthesis of this compound typically involves the reaction between 3-chlorobenzaldehyde and 4-methylbenzylamine. Common methods include using reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield corresponding ketones or aldehydes.
  • Reduction : Can produce amines or other reduced derivatives.
  • Substitution : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been reported to exhibit significant antibacterial and antifungal activities against various pathogens .

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialVarious strains
Similar derivativesAntifungalCandida spp.

Antiviral Activity

The compound's potential antiviral properties are also being explored. For example, related compounds have demonstrated effectiveness against viral infections through mechanisms that may involve inhibiting viral replication processes .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to alterations in enzyme activities or receptor functions, thereby influencing various biological pathways.

  • Receptor Binding : The compound may bind to specific receptors, altering their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

Case Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

  • A study on its effect on bacterial strains showed a significant reduction in growth rates, indicating strong antibacterial properties .
  • In vitro assays have suggested potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared to other structurally similar compounds:

CompoundStructureBiological Activity
(4-Chlorophenyl)(3-methylphenyl)methanamineDifferent substitution patternVaries significantly in activity
(3-Chlorophenyl)(4-chlorophenyl)methanamineTwo chlorines instead of one methylEnhanced reactivity but different activity profile

The unique substitution pattern of this compound likely contributes to its distinct biological properties compared to these similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKAUKMYGXMNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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